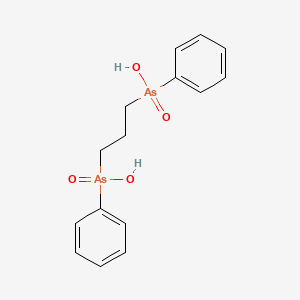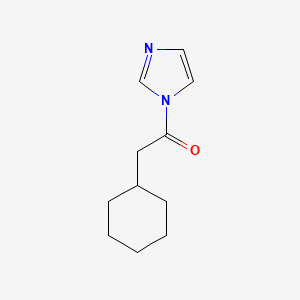![molecular formula C12H24N2O B14344933 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- CAS No. 94123-17-8](/img/structure/B14344933.png)
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- involves several steps. One common method includes the reaction of diethylamine with acrylonitrile, followed by hydrolysis to form the desired amide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: This compound has a similar structure but different substituents, leading to different chemical properties and applications.
2-Propenamide, N-[(diethylamino)methyl]-2-methyl-: This compound has a similar backbone but different functional groups, affecting its reactivity and uses.
Uniqueness
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
94123-17-8 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-N,N-diethylprop-2-enamide |
InChI |
InChI=1S/C12H24N2O/c1-6-13(7-2)10-11(5)12(15)14(8-3)9-4/h5-10H2,1-4H3 |
InChI Key |
QSKOBGPJENKNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


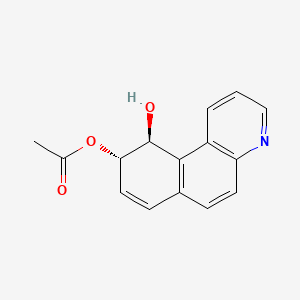
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
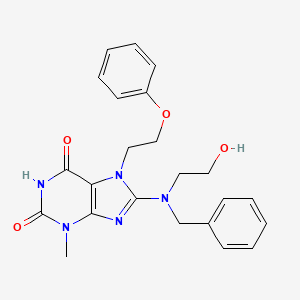
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
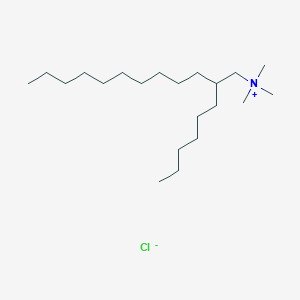
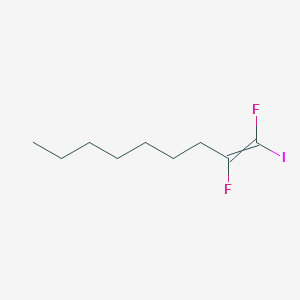
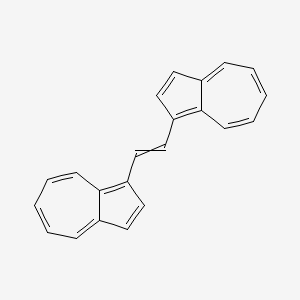
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
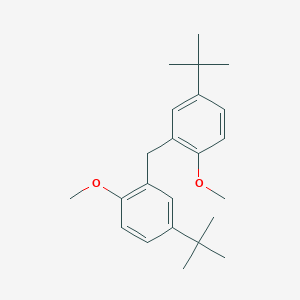
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
